molecular formula C17H15NO4 B6409621 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% CAS No. 1261936-71-3

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%

Cat. No. B6409621
CAS RN: 1261936-71-3
M. Wt: 297.30 g/mol
InChI Key: QCUOCEQLKAHMOY-UHFFFAOYSA-N
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Description

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% (3CPHBA-95) is an organic compound with a wide range of uses in scientific research. It is a white powder that is soluble in polar solvents, such as water and alcohols, and has a melting point of about 140°C. 3CPHBA-95 is a useful reagent for the synthesis of a variety of compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic molecules.

Scientific Research Applications

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% has been used in a number of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic molecules. It has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines and isoquinolines. In addition, it has been used in the synthesis of peptides and proteins, as well as in the synthesis of organic dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% is not well understood. It is believed that the cyclopropylaminocarbonyl group of the molecule acts as a nucleophile, reacting with the electrophilic sites of other molecules to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% are not well understood. It is believed that the compound may have some effect on the metabolism of certain proteins and enzymes, but further research is needed to determine the exact mechanism by which it affects biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is soluble in polar solvents, making it suitable for use in a variety of reaction conditions. It is also relatively stable, with a melting point of about 140°C, which makes it suitable for long-term storage. However, it is important to note that 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% can react with other compounds, and care should be taken to ensure that it is not exposed to other reactive molecules.

Future Directions

There are several potential future directions for research on 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for the compound. Finally, further research is needed to explore the potential applications of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% in the synthesis of pharmaceuticals, agrochemicals, and other organic molecules.

Synthesis Methods

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95% can be synthesized by a number of methods, including the reaction of 3-chloro-4-hydroxybenzoic acid with cyclopropylamine in the presence of a base. This reaction produces a cyclopropylaminocarbonyl derivative of the hydroxybenzoic acid, which can then be purified by crystallization.

properties

IUPAC Name

3-[3-(cyclopropylcarbamoyl)phenyl]-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15-8-12(7-13(9-15)17(21)22)10-2-1-3-11(6-10)16(20)18-14-4-5-14/h1-3,6-9,14,19H,4-5H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUOCEQLKAHMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691734
Record name 3'-(Cyclopropylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid

CAS RN

1261936-71-3
Record name 3'-(Cyclopropylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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